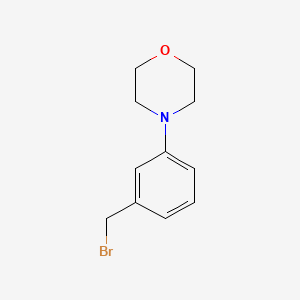

4-(3-(Bromomethyl)phenyl)morpholine

CAS No.: 1314884-51-9

Cat. No.: VC7071070

Molecular Formula: C11H14BrNO

Molecular Weight: 256.143

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1314884-51-9 |

|---|---|

| Molecular Formula | C11H14BrNO |

| Molecular Weight | 256.143 |

| IUPAC Name | 4-[3-(bromomethyl)phenyl]morpholine |

| Standard InChI | InChI=1S/C11H14BrNO/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 |

| Standard InChI Key | HLAQSTCAEQGBFD-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=CC=CC(=C2)CBr |

Introduction

4-(3-(Bromomethyl)phenyl)morpholine is a complex organic compound characterized by its morpholine ring structure, which is a five-membered heterocycle containing nitrogen and oxygen. This compound is notable for its potential biological activities and utility as an intermediate in the synthesis of more complex molecules. It is particularly valued in medicinal chemistry and organic synthesis due to its reactive bromomethyl group, which can form covalent bonds with biological molecules.

Synthesis

The synthesis of 4-(3-(Bromomethyl)phenyl)morpholine typically involves the bromination of 4-methylbenzylmorpholine. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in solvents like dichloromethane or carbon tetrachloride. The process often includes recrystallization to achieve high purity.

Biological Activity and Applications

The biological activity of 4-(3-(Bromomethyl)phenyl)morpholine is significant due to its ability to form covalent bonds with biological molecules. This reactivity allows it to inhibit enzyme activity or modulate receptor function, making it valuable in biochemical research and drug development. It is explored for designing novel therapeutic agents targeting specific biological pathways.

Mechanism of Action

The mechanism of action primarily involves the reactivity of the bromomethyl group towards nucleophiles. When a nucleophile approaches, it attacks the electrophilic carbon attached to the bromine atom, leading to the formation of new covalent bonds. This reactivity is crucial in synthetic applications where new compounds with desired properties are generated.

Research Findings and Future Directions

Research on 4-(3-(Bromomethyl)phenyl)morpholine focuses on its potential applications in medicinal chemistry and organic synthesis. Its unique combination of a bromomethyl group and a morpholine ring imparts distinct reactivity and biological activity, making it a versatile tool for biochemical assays and therapeutic research.

Safety and Handling

Given its reactive nature, handling 4-(3-(Bromomethyl)phenyl)morpholine requires caution. It is essential to follow proper safety protocols, including the use of protective equipment and working in well-ventilated areas.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume